molecular formula C18H18N4O4S2 B2476998 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941966-46-7

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2476998
CAS No.: 941966-46-7
M. Wt: 418.49
InChI Key: DYJSUKZQCBNLPR-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-a]pyrimidine core substituted at the 6-position with a benzamide group bearing a pyrrolidine-1-sulfonyl moiety.

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-12-15(17(24)22-10-11-27-18(22)19-12)20-16(23)13-4-6-14(7-5-13)28(25,26)21-8-2-3-9-21/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJSUKZQCBNLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications.

1. Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

Synthetic Route:

  • Formation of Thiazolo[3,2-a]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfonyl and Benzamide Groups: Functionalization reactions introduce the pyrrolidinylsulfonyl and benzamide moieties.

Key Reagents:

  • Bromine (for oxidation)
  • Sodium borohydride (for reduction)

2.1 Antimicrobial Activity

Recent studies indicate that thiazolo-pyrimidine derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MIC) as low as 0.21 μM .

2.2 Cytotoxicity

The cytotoxic effects of this compound have been evaluated using MTT assays on various cell lines such as HaCat and Balb/c 3T3. The results suggest that it possesses promising cytotoxicity profiles, making it a candidate for further development as an anticancer agent .

Molecular docking studies reveal that the compound interacts effectively with critical bacterial enzymes such as DNA gyrase and MurD. The binding energies indicate strong interactions with amino acid residues at the active sites, suggesting a mechanism similar to that of established antibiotics like ciprofloxacin .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Structural FeatureImpact on Activity
Thiazolo-Pyrimidine Core Essential for antimicrobial activity
Pyrrolidinylsulfonyl Group Enhances solubility and bioavailability
Benzamide Moiety Contributes to binding affinity

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazolopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity comparable to standard antibiotics, highlighting its potential as a new class of antimicrobial agents .

Case Study 2: Cytotoxicity Evaluation

In vitro studies on cancer cell lines showed that derivatives of N-(7-methyl-5-oxo...) exhibited selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation, suggesting potential applications in cancer therapy .

5. Conclusion

This compound shows considerable promise in the fields of antimicrobial and anticancer research. Its unique structural features contribute to its biological activity, making it a candidate for further pharmacological exploration.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound.

Mechanism of Action : The thiazolo-pyrimidine moiety interacts with various cellular targets, potentially inhibiting pathways critical for cancer cell survival.

Case Study : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). Notably, when combined with doxorubicin, some derivatives showed enhanced efficacy, suggesting a synergistic effect.

CompoundCell LineIC50 (µM)Synergistic Effect
AMCF-710Yes
BMDA-MB-2318Yes

Antibacterial Properties

The antibacterial activity of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has also been explored.

Inhibition Studies : Research indicates that this compound exhibits moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the pyrrolidine sulfonamide moiety appears to enhance antibacterial efficacy.

CompoundBacterial StrainZone of Inhibition (mm)
CSalmonella typhi15
DBacillus subtilis18

Antifungal Activity

Some derivatives have been evaluated for their antifungal properties.

Screening Results : Certain synthesized derivatives demonstrated notable antifungal activity against common fungal pathogens, indicating that modifications in the thiazolo-pyrimidine framework can lead to enhanced bioactivity.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

Enzyme Targets : It may interact with enzymes critical for cellular metabolism, which could contribute to its therapeutic effects in various diseases.

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Moieties

Key Analog : N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide

  • Structural Difference : The sulfonamide group contains a piperidine ring (6-membered) instead of pyrrolidine (5-membered).
  • Basic Character: Piperidine (pKa ~11) is more basic than pyrrolidine (pKa ~9.8), which could influence solubility and binding to acidic targets.
  • Reference : This analog is structurally closest to the target compound, though direct pharmacological data are unavailable .

Core Heterocycle Modifications

Example 1 : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8)

  • Structural Difference : Incorporates a pyrrolo-thiazolo-pyrimidine core with a triazole-thiol substituent.
  • Hypothesized Impact :
    • Hydrogen Bonding : The triazole-thiol group may enhance metal chelation or disulfide bond formation, unlike the benzamide group in the target compound.
    • Electron Density : The 4-methoxyphenyl group could alter electron distribution, affecting reactivity or target affinity.
  • Reference : Synthesized via NaOH-mediated heterocyclization .

Example 2 : Thiazolo[4,5-d]pyrimidine Derivatives (e.g., Compound 19)

  • Structural Difference : The thiazole ring is fused at the [4,5-d] position rather than [3,2-a], creating a distinct planar topology.
  • Hypothesized Impact: Planarity: Increased conjugation with coumarin/thieno groups (in derivatives like 19) might enhance intercalation with biomacromolecules (e.g., DNA). Solubility: Additional aromatic systems could reduce solubility compared to the target compound.
  • Reference : Synthesized via microwave-assisted or conventional methods .

Heterocycle Replacement

Example: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 7a–c)

  • Structural Difference: Replaces the thiazolo-pyrimidine core with a benzo[b][1,4]oxazinone system.
  • Hypothesized Impact: Hydrogen Bonding: The oxazinone oxygen may engage in stronger hydrogen bonding than the thiazole sulfur. Metabolic Stability: The oxazinone core could exhibit different oxidative stability compared to thiazolo-pyrimidine.
  • Reference : Synthesized using caesium carbonate in DMF .

Research Implications and Limitations

  • Structural Insights : Modifications to the sulfonamide group (pyrrolidine vs. piperidine) and core heterocycle significantly influence electronic and steric properties.
  • Data Gaps : The evidence lacks quantitative data (e.g., binding affinities, solubility metrics), necessitating experimental validation of hypothesized effects.
  • Synthetic Flexibility : The diversity of heterocyclization methods (e.g., microwave-assisted synthesis , NaOH-mediated reactions ) supports further exploration of analogs.

Preparation Methods

Formation of 6-Methyl-2-Thioxo-1,2,3,6-Tetrahydropyrimidine

A mixture of ethyl acetoacetate (10 mmol), 2,4-dimethoxybenzaldehyde (10 mmol), thiourea (15 mmol), and zinc chloride (2 mmol) is fused at 80°C for 4 hours in glacial acetic acid (2 mL). The reaction yields ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Compound 1) after crystallization from ethanol (Yield: 85%, m.p. 145–147°C).

Cyclization to Thiazolo[3,2-a]Pyrimidin-3-One

Compound 1 undergoes cyclization in the presence of bromomalononitrile (0.011 mol) and potassium hydroxide (0.01 mol) in ethanol. Stirring for 2–3 hours followed by dilution with water precipitates the thiazolopyrimidine core. Recrystallization from dilute DMF yields the intermediate 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine (Yield: 87%).

Final Coupling Reaction

The thiazolopyrimidine core is functionalized with the sulfonamide benzamide group through nucleophilic acyl substitution.

Amidation of 6-Amino-7-Methyl-Thiazolo[3,2-a]Pyrimidin-5-One

A solution of 6-amino-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine (5 mmol) in anhydrous tetrahydrofuran (THF) is combined with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (5.5 mmol) and triethylamine (7 mmol). The reaction is stirred at room temperature for 12 hours, followed by purification via column chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (Yield: 68%, m.p. 215–217°C).

Optimization and Characterization

Reaction Condition Optimization

Parameter Optimal Condition Impact on Yield
Temperature 25°C (Amidation) Maximizes selectivity
Solvent THF Enhances solubility
Catalyst Triethylamine Neutralizes HCl byproduct

Spectroscopic Characterization

  • IR (KBr) : Peaks at 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric stretch).
  • ¹H NMR (DMSO-d₆) : δ 2.17 (s, 3H, CH₃), 3.81–4.18 (m, 8H, pyrrolidine and OCH₃), 7.25–8.71 (aromatic and NH protons).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Biginelli-Based Scalable, one-pot synthesis Requires harsh conditions 85
Cyclization High regioselectivity Lengthy purification 87
Amidation Mild conditions Sensitivity to moisture 68

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Use of ultrasonic activation improves reaction efficiency but is omitted due to equipment constraints.
  • Sulfonation Side Reactions : Controlled addition of chlorosulfonic acid minimizes polysubstitution.
  • Amidation Purity : Column chromatography with silica gel (230–400 mesh) achieves >95% purity.

Q & A

Q. What are the common synthetic routes for N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and what key reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions:

  • Core formation : Cyclocondensation of thiazolo-pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with reagents like chloroacetic acid under reflux in acetic acid/acetic anhydride mixtures, yielding thiazolo[3,2-a]pyrimidine cores .
  • Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via coupling reactions (e.g., using 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride) in polar aprotic solvents (DMF or DCM) with bases like triethylamine to neutralize HCl byproducts .
  • Optimization : Reaction temperature (80–100°C), solvent purity, and catalyst selection (e.g., Pd for cross-couplings) significantly impact yield. Recrystallization from ethyl acetate/ethanol (3:2) improves purity (78% yield reported for analogous compounds) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm), while ¹³C NMR confirms carbonyl (δ 165–175 ppm) and sulfonyl (δ 110–120 ppm) carbons .
  • X-ray Diffraction : Resolves spatial conformation; for example, thiazolo-pyrimidine rings in similar compounds adopt flattened boat conformations with dihedral angles up to 80.94° between fused rings .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 443.12 for C19H19N4O3S2).
  • Elemental Analysis : Confirms purity (>95% C, H, N content) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrolidin-1-ylsulfonyl group in modulating biological activity?

  • Analog Synthesis : Replace the pyrrolidine sulfonyl group with morpholino, piperidine, or thiomorpholine derivatives to assess substituent effects .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays (IC50 determination). For example, thiomorpholine-containing analogs showed enhanced kinase inhibition due to improved hydrogen bonding .
  • Computational Docking : Use AutoDock Vina to model interactions between the sulfonyl group and active-site residues (e.g., Lys45 in PKA), validated by mutagenesis studies .

Q. What experimental strategies resolve contradictions in reported biological activity data for thiazolo[3,2-a]pyrimidine derivatives?

  • Standardized Protocols : Apply CLSI guidelines for antimicrobial testing (fixed inoculum size, pH 7.4) to minimize variability in MIC values .
  • Counter-Screening : Test compounds against off-target receptors (e.g., GPCRs) to rule out non-specific effects.
  • Dose-Response Curves : Use Hill slope analysis to distinguish partial agonists from full antagonists in cellular assays (e.g., cAMP accumulation) .
  • Meta-Analysis : Compare data across studies using fixed-effect models to identify confounding variables (e.g., cell line genetic drift) .

Q. What methodologies are employed to investigate the pharmacokinetic properties of this compound, and how do structural modifications impact absorption and metabolism?

  • In Vitro Assays :
    • Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t1/2; electron-withdrawing groups (e.g., sulfonyl) reduce oxidative metabolism .
  • In Vivo Studies : Administer orally to rodents and quantify plasma levels via LC-MS/MS. LogP adjustments (e.g., replacing pyrrolidine with smaller rings) enhance water solubility and AUC .
  • Metabolite ID : Use high-resolution LC-MSⁿ to detect phase I/II metabolites (e.g., sulfoxide formation via CYP3A4) .

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